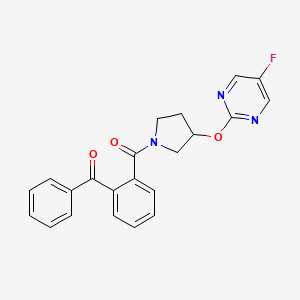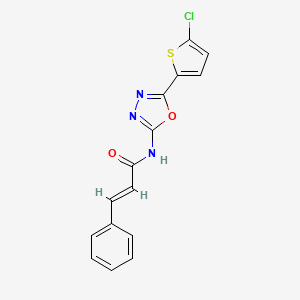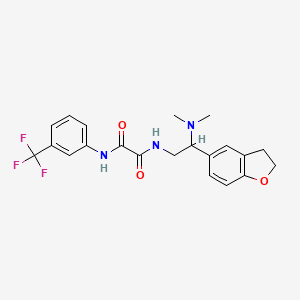![molecular formula C25H26ClN3O2S2 B2935513 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride CAS No. 1189945-43-4](/img/structure/B2935513.png)
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[d]thiazol is a heterocyclic compound that is part of many biologically active molecules . Tetrahydrothieno[2,3-c]pyridin is another heterocyclic compound that can be found in various pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The benzothiazole and chromene ring systems are almost coplanar, with their planes parallel to (110); the toluene ring system is rotated by ca 40 out of the chromene plane .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve acetylation in the presence of a base followed by nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For similar compounds, properties like melting point and yield have been reported .Applications De Recherche Scientifique
Structure-Activity Relationship in Drug Development
- The design and synthesis of kinesin spindle protein (KSP) inhibitors, such as AZD4877, have shown significant progress in developing potential anticancer agents. These compounds, characterized by their heterocyclic structures similar to the compound of interest, demonstrate excellent biochemical potency and pharmaceutical properties suitable for clinical development. The ability to arrest cells in mitosis, leading to cellular death, underscores their potential as cancer therapeutics (Theoclitou et al., 2011).
Antimicrobial and Antibacterial Activities
- Novel hydroxy-substituted benzothiazole derivatives have shown potent antibacterial activity against Streptococcus pyogenes, highlighting the significance of benzothiazole derivatives in heterocyclic chemistry due to their biological activities. These findings suggest the potential utility of such compounds in developing new antibacterial agents (Gupta, 2018).
Pharmacological Evaluation of Heterocyclic Compounds
- The synthesis and evaluation of 4-thiazolidinone derivatives as benzodiazepine receptor agonists demonstrate the potential of thiazole and thiadiazole derivatives in creating anticonvulsant agents. These compounds, with their essential functional groups and pharmacophore structures, provide insights into designing drugs targeting CNS disorders, including epilepsy (Faizi et al., 2017).
Environmental Fate and Behavior of Chemicals
- The occurrence, fate, and behavior of parabens in aquatic environments have been reviewed, emphasizing the need for understanding the environmental impact of chemical compounds used in various products. While not directly related to the compound of interest, this research underscores the importance of assessing the ecological consequences of chemical substances, including potential endocrine-disrupting effects (Haman et al., 2015).
Mécanisme D'action
While the specific mechanism of action for this compound is not known, benzothiazole derivatives have been found to exhibit strong fluorescence and luminescence properties . They are present in many commercially important organofluorescent materials that have attracted significant research interest in the field of organic light-emitting diodes .
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-propan-2-yloxybenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2.ClH/c1-15(2)30-17-10-8-16(9-11-17)23(29)27-25-22(18-12-13-28(3)14-21(18)32-25)24-26-19-6-4-5-7-20(19)31-24;/h4-11,15H,12-14H2,1-3H3,(H,27,29);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDGUKFRHUWOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C4=NC5=CC=CC=C5S4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2935430.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2935431.png)
![6-Fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]pyridine-3-carboxamide](/img/structure/B2935432.png)
![{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/no-structure.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2935438.png)


![2,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2935446.png)

![4-(4-(2-chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2935449.png)



![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide](/img/structure/B2935453.png)
